molecular formula C12H12N2O B3162998 3-(Pyrrolidinocarbonyl)benzonitrile CAS No. 882855-89-2

3-(Pyrrolidinocarbonyl)benzonitrile

Cat. No. B3162998
CAS RN: 882855-89-2
M. Wt: 200.24 g/mol
InChI Key: OQALHOPGBNLNSS-UHFFFAOYSA-N
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Description

“3-(Pyrrolidinocarbonyl)benzonitrile” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is also known as "Benzonitrile, 3-(1-pyrrolidinylcarbonyl)-" .


Molecular Structure Analysis

The molecular structure of compounds similar to “3-(Pyrrolidinocarbonyl)benzonitrile” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The vibrations of the C≡N bond are particularly important .


Chemical Reactions Analysis

Benzonitriles can be synthesized through various methods, including the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde . Among these, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches .

Scientific Research Applications

Chemical Industry

Benzonitrile, a part of the compound , finds its primary application in the chemical industry as a precursor to a range of useful compounds . It can be hydrolyzed to benzoic acid or reduced to benzylamine .

Pharmaceutical Industry

In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs . The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .

Synthesis of Benzonitriles

A straightforward synthesis of benzonitriles is achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .

Antipsychotic Drugs

Pyrrole, another part of the compound, is known to be a component of many antipsychotic drugs .

Anticancer Agents

Pyrrole-containing analogs are known to have anticancer properties . They are used in the treatment of leukemia, lymphoma, and myelofibrosis .

Antibacterial and Antifungal Agents

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides and antibiotics .

Cholesterol Reducing Drugs

Pyrrole is also a component of some cholesterol reducing drugs .

Antiprotozoal and Antimalarial Agents

Pyrrole-containing compounds are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . They are also used as antiprotozoal and antimalarial agents .

Safety and Hazards

The safety data sheet for benzonitrile, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity .

properties

IUPAC Name

3-(pyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-10-4-3-5-11(8-10)12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQALHOPGBNLNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidinocarbonyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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